![molecular formula C14H23BN2O2 B13631480 1-(propan-2-yl)-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13631480.png)
1-(propan-2-yl)-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(propan-2-yl)-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a pyrazole ring substituted with an isopropyl group and a vinyl group attached to a tetramethyl-1,3,2-dioxaborolane moiety. The presence of the boron-containing dioxaborolane group makes it particularly useful in organic synthesis and medicinal chemistry.
Métodos De Preparación
The synthesis of 1-(propan-2-yl)-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone under acidic or basic conditions.
Introduction of the isopropyl group: This step involves the alkylation of the pyrazole ring using isopropyl halides in the presence of a base such as potassium carbonate.
Attachment of the vinyl group: The vinyl group can be introduced via a Heck reaction, where the pyrazole is reacted with a vinyl halide in the presence of a palladium catalyst.
Formation of the dioxaborolane moiety: This is typically achieved through the reaction of the vinyl group with bis(pinacolato)diboron in the presence of a base and a palladium catalyst.
Análisis De Reacciones Químicas
1-(propan-2-yl)-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding pyrazole N-oxide.
Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding pyrazoline derivative.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrazoles.
Cross-coupling reactions: The dioxaborolane moiety allows for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or divinyl derivatives.
Aplicaciones Científicas De Investigación
1-(propan-2-yl)-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole has several scientific research applications:
Organic synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.
Material science: The compound is used in the development of new materials with unique electronic or optical properties.
Biological research: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 1-(propan-2-yl)-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl or amino groups in proteins, leading to the inhibition of enzyme activity. The pyrazole ring can also interact with aromatic residues in proteins through π-π stacking interactions, further stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
1-(propan-2-yl)-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole can be compared with other boron-containing pyrazoles, such as:
1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one: This compound also contains a dioxaborolane moiety but differs in the structure of the heterocyclic ring.
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(propan-2-yl)silyl]-1H-pyrrole: This compound features a pyrrole ring instead of a pyrazole ring and a silyl group instead of an isopropyl group.
The uniqueness of this compound lies in its combination of the pyrazole ring with the dioxaborolane moiety, providing a versatile scaffold for various chemical transformations and biological applications.
Propiedades
Fórmula molecular |
C14H23BN2O2 |
|---|---|
Peso molecular |
262.16 g/mol |
Nombre IUPAC |
1-propan-2-yl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole |
InChI |
InChI=1S/C14H23BN2O2/c1-11(2)17-10-12(9-16-17)7-8-15-18-13(3,4)14(5,6)19-15/h7-11H,1-6H3/b8-7+ |
Clave InChI |
MXUFHGLUZPEWNT-BQYQJAHWSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN(N=C2)C(C)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CN(N=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




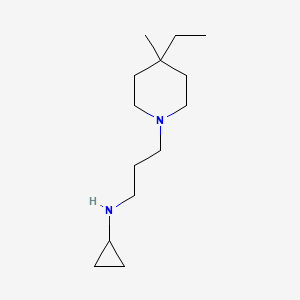
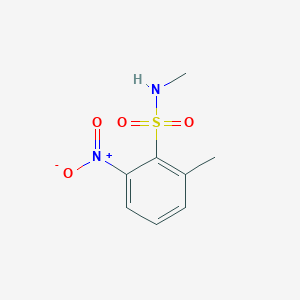

![7-bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13631432.png)

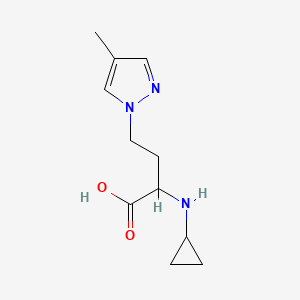
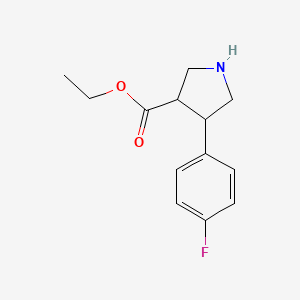
![Spiro[4.5]decane-8-sulfonyl fluoride](/img/structure/B13631467.png)
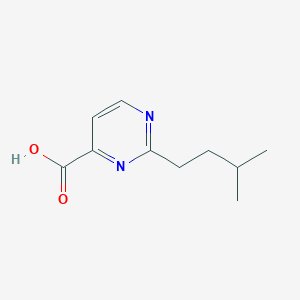
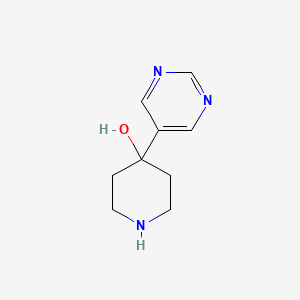
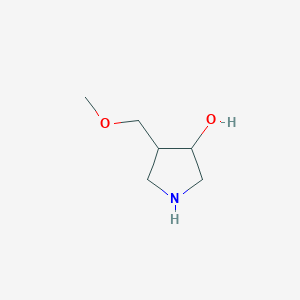
![Tetrahydro-1H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole](/img/structure/B13631506.png)
